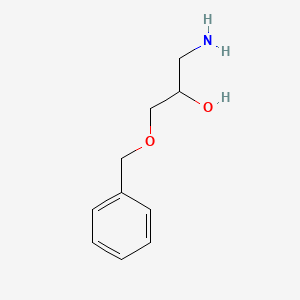

1-Amino-3-benzyloxy-propan-2-ol

描述

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This bifunctionality makes them versatile molecules in organic synthesis. The presence of a basic amino group and an acidic/nucleophilic hydroxyl group allows for a wide range of chemical transformations.

1-Amino-3-benzyloxy-propan-2-ol is a specific example of this class, with its amine group located at the first carbon, the hydroxyl group at the second, and a benzyloxy group at the third. The benzyl (B1604629) ether serves as a protecting group for a primary alcohol, which can be removed under specific conditions to reveal a 1,2,3-triol structure, further enhancing its synthetic potential.

Significance as a Chiral Building Block in Organic Synthesis

A key feature of this compound is its chirality. The central carbon atom (C-2), which is bonded to the hydroxyl group, is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Amino-3-benzyloxy-propan-2-ol and (S)-1-Amino-3-benzyloxy-propan-2-ol.

This inherent chirality makes the compound a valuable chiral building block, or synthon, in asymmetric synthesis. Chiral building blocks are essential for the construction of complex, enantiomerically pure molecules, which is particularly crucial in the field of medicinal chemistry where the different enantiomers of a drug can have vastly different biological activities.

While the isomeric compound, (R)-(+)-2-Amino-3-benzyloxy-1-propanol, is well-documented as a reagent for synthesizing beta-amino alcohols and 15-membered macrolide antibiotics, the specific applications of this compound as a chiral synthon are less commonly detailed in widely available research. chemicalbook.com However, its structure is fundamentally suited for use in creating stereochemically defined products.

Overview of Research Trajectories and Applications

The primary application of this compound in chemical research is as an intermediate and building block for the synthesis of more complex organic molecules. pharmint.net Its availability from various chemical suppliers indicates its role in synthetic chemistry pipelines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Research involving this compound is directed towards its incorporation into larger molecular frameworks. The amine handle allows for amide bond formation or alkylation, while the hydroxyl group can be used for esterification, etherification, or as a directing group in stereoselective reactions. Its use is often cited for medicinal purposes, suggesting its role as a fragment or intermediate in the discovery and development of new pharmaceutical agents. pharmint.net Future research may further elucidate its specific role in the synthesis of novel bioactive compounds and functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-amino-3-(phenylmethoxy)propan-2-ol americanelements.com |

| CAS Number | 90503-15-4 americanelements.comvibrantpharma.comalfa-chemistry.com |

| Chemical Formula | C₁₀H₁₅NO₂ americanelements.comvibrantpharma.comalfa-chemistry.com |

| Molecular Weight | 181.23 g/mol americanelements.comalfa-chemistry.com |

| Appearance | Oil or Solid americanelements.comsigmaaldrich.com |

| Boiling Point | 331.9 °C at 760 mmHg americanelements.com |

| Density | 1.11 g/cm³ americanelements.com |

| SMILES | C1=CC=C(C=C1)COCC(CN)O americanelements.com |

| InChI Key | ZGHLNQMMKJNJIH-UHFFFAOYSA-N americanelements.comsigmaaldrich.com |

Table 2: Chemical Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-1-Amino-3-benzyloxy-propan-2-ol |

| (S)-1-Amino-3-benzyloxy-propan-2-ol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-amino-3-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHLNQMMKJNJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321732 | |

| Record name | 1-Amino-3-benzyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90503-15-4 | |

| Record name | 90503-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3-benzyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-(benzyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies

Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides fundamental insights into how chemical transformations occur and the factors that govern their rates. For 1-Amino-3-benzyloxy-propan-2-ol, these studies are crucial for optimizing synthetic routes and understanding its role in more complex chemical processes.

The reaction pathways of 1-amino-2-propanol derivatives, such as this compound, are often dictated by the nucleophilic character of the amino and hydroxyl groups. A prominent reaction pathway involves the condensation with carbonyl compounds to form Schiff bases, which can subsequently undergo cyclization.

The initial step is the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is typically a rapid and reversible process that leads to the formation of a hemiaminal intermediate. The mechanism for Schiff base formation involves the following general steps:

Nucleophilic addition of the primary amine to the carbonyl group to form a zwitterionic intermediate.

Proton transfer to form a neutral hemiaminal (or carbinolamine).

Protonation of the hydroxyl group of the hemiaminal, making it a good leaving group (water).

Elimination of a water molecule to form a protonated imine (iminium ion).

Deprotonation to yield the final Schiff base (imine). princeton.edu

This reversible condensation is a foundational reaction in the chemistry of amino alcohols. orgsyn.org

In the case of 1,2-amino alcohols like this compound, the initial Schiff base can undergo an intramolecular cyclization to form a five-membered heterocyclic ring, such as an oxazolidine (B1195125). wikipedia.org This process is driven by the proximity of the hydroxyl group to the imine carbon. The cyclization is also a reversible process, and the equilibrium between the open-chain Schiff base and the cyclic oxazolidine can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the carbonyl compound. wikipedia.org

Further transformation of these intermediates can lead to the formation of more stable heterocyclic systems like oxazolines. The synthesis of 2-oxazoline rings is a well-established transformation of 2-amino alcohols. nih.govwikipedia.org This can be achieved through various synthetic routes, including the reaction with carboxylic acids, acyl chlorides, or nitriles. When reacting with a carboxylic acid or its derivative, an N-acylated intermediate is formed, which then undergoes intramolecular cyclization and dehydration to yield the oxazoline (B21484) ring. nih.govnih.gov

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. nih.gov This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). wikipedia.orgnih.gov

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For instance, in a reaction involving the cleavage of a C-H bond, a significant kH/kD ratio (typically > 2) would indicate that this bond breaking is part of the slowest step of the reaction. wikipedia.org Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step and are generally smaller (kH/kD close to 1). wikipedia.org

While the study of KIEs has been instrumental in understanding many organic reactions, including those involving amino acids and their derivatives nih.gov, specific kinetic isotope effect studies directly involving the transformations of this compound are not extensively documented in the reviewed literature. However, the principles of KIE can be applied to hypothesize about its reaction mechanisms. For example, in the dehydration step of hemiaminal to form a Schiff base, a primary KIE would be expected if the C-H bond adjacent to the nitrogen is broken in the rate-limiting step of a subsequent reaction. Similarly, in cyclization reactions, KIEs could help to distinguish between different mechanistic proposals for the ring-closing step.

Derivatization and Functionalization

The presence of the amino and hydroxyl groups allows for a wide range of derivatization and functionalization reactions, making this compound a versatile building block in organic synthesis.

The reaction of the primary amino group of this compound with aldehydes and ketones readily forms Schiff bases (imines). This condensation reaction is one of the most fundamental transformations of primary amines. nih.gov The resulting imine can be a stable final product or an intermediate for further reactions. The formation of Schiff bases is often catalyzed by acids and typically involves the removal of water to drive the equilibrium towards the product.

The electronic and steric properties of the aldehyde or ketone reactant can influence the rate of formation and the stability of the resulting Schiff base. A variety of substituted benzaldehydes can be used to generate a library of corresponding Schiff bases, which may possess interesting biological activities or serve as ligands in coordination chemistry. nih.gov

Table 1: Representative Schiff Bases from Amino Alcohols and Carbonyl Compounds

| Amino Alcohol Reactant | Carbonyl Reactant | Resulting Schiff Base (Imine) | Reference |

|---|---|---|---|

| 1-Amino-2-indanol | Salicylaldehyde | (E)-2-(((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)imino)methyl)phenol | wikipedia.org |

| Adamantan-1-ylamine | 3-Nitrobenzaldehyde | (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine | princeton.edu |

| 4-Methylaniline | p-Substituted benzaldehydes | (E)-N-(p-tolyl)-1-(p-substituted phenyl)methanimine | princeton.edu |

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably oxazolines. These five-membered heterocycles are present in numerous natural products and are used as chiral ligands in asymmetric catalysis.

The synthesis of oxazolines from 1,2-amino alcohols can be achieved through several methods:

From carboxylic acids: The amino alcohol is first acylated with a carboxylic acid, often activated in situ, followed by a cyclodehydration step. Reagents like thionyl chloride can be used to generate the acyl chloride in the reaction mixture. nih.govwikipedia.org

From nitriles: In the presence of a Lewis acid catalyst such as ZnCl₂, amino alcohols can react with nitriles at elevated temperatures to form oxazolines. wikipedia.org

From aldehydes: Condensation with an aldehyde forms an oxazolidine intermediate, which can then be oxidized using reagents like N-bromosuccinimide (NBS) or iodine to yield the corresponding oxazoline. nih.govwikipedia.org

Serine, a structurally related amino acid, and its derivatives are commonly used starting materials for the synthesis of chiral oxazolines, highlighting the utility of the aminopropanol (B1366323) backbone in heterocyclic synthesis. nih.gov

Table 2: Methods for Oxazoline Synthesis from Amino Alcohol Precursors

The primary amine and the secondary alcohol functionalities of this compound can undergo acylation and alkylation reactions.

Acylation: The amino group is generally more nucleophilic than the hydroxyl group and can be selectively acylated under controlled conditions using acylating agents such as acyl chlorides or acid anhydrides. This reaction leads to the formation of an amide. If a diacylation is desired, harsher conditions or a suitable catalyst might be required to acylate the less reactive hydroxyl group, forming an ester.

Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. This can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and the reaction conditions. Alkylation of the hydroxyl group to form an ether is also possible, typically under basic conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide. A notable advanced alkylation method is the "hydrogen-borrowing" catalysis, which allows alcohols to act as alkylating agents for amines, although specific applications to this compound are not detailed in the available literature.

Table 3: Representative Acylation and Alkylation Reactions of Amino Alcohols

| Substrate | Reagent | Reaction Type | Product Type |

|---|---|---|---|

| Amino Alcohol | Acyl Chloride | N-Acylation | Amide |

| Amino Alcohol | Alkyl Halide | N-Alkylation | Secondary/Tertiary Amine |

| Amino Alcohol | Acid Anhydride | N-Acylation | Amide |

| Alcohol | Alkyl Halide (with base) | O-Alkylation | Ether |

Hydrogenation and Dehydrogenation Studies

Hydrogenation is a significant reaction for this compound and its precursors, primarily involving two processes: the reduction of other functional groups to form the amino alcohol, and the cleavage of the benzyl (B1604629) ether via hydrogenolysis.

Hydrogenation for Synthesis: The synthesis of related 1,3-amino alcohols often employs catalytic hydrogenation to reduce a nitro group. For instance, in the preparation of 1,3-diamino-3-substituted-2-propanol derivatives, a precursor like 1-nitro-3-amino-3-benzyl-2-propanol can be reduced. This process typically utilizes a hydrogenation catalyst. googleapis.com Common catalysts for such transformations include palladium on charcoal (Pd/C). googleapis.com The efficiency of these catalysts can be sensitive to reaction conditions, and poisoning of the catalyst by other reagents, such as those containing boron or sulfur, must be precluded. googleapis.com

Hydrogenolysis of Benzyl Ether (Debenzylation): The benzyloxy group serves as a common protecting group for the primary alcohol at the C-3 position. Its removal is typically accomplished through catalytic hydrogenolysis, a specific type of hydrogenation. This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), which cleaves the carbon-oxygen bond of the ether, liberating the free alcohol and toluene (B28343) as a byproduct. While direct studies on this compound are not detailed in the provided results, this is a standard and predictable transformation for this class of compounds.

There is limited specific information in the provided search results regarding the dehydrogenation (oxidation) of the secondary alcohol group in this compound to the corresponding ketone. However, general oxidation reactions are known for similar amino alcohols.

Stereochemical Control in Reactions

The presence of a chiral center at the C-2 position makes stereochemical control paramount in the synthesis and subsequent reactions of this compound. Research has focused on developing enantioselective and diastereoselective methods to access specific stereoisomers.

Enantioselective and Diastereoselective Transformations

The synthesis of optically active amino alcohols like this compound relies heavily on stereoselective transformations.

Enantioselective Synthesis: A key strategy to produce enantiomerically pure amino alcohols is the asymmetric reduction of a precursor ketone. The enantioselective aminomethylation of 1-(benzyloxy)propan-2-one, a direct precursor to a related amino ether, has been achieved with high enantioselectivity (90-96% ee) using a chiral catalyst. uni-pannon.hu Another powerful method is the stereoselective enzymatic reduction of α-amino ketones. For example, the reduction of 1-halo-2-oxo-3-(protected)amino-4-substituted-butanes using enzymes from Rhodococcus species yields intermediates for protease inhibitors with very high diastereomeric purity. google.com This highlights the utility of biocatalysis in establishing the desired stereochemistry.

Diastereoselective Synthesis: Diastereoselective approaches are used to control the relative stereochemistry between the C-1 and C-2 positions. A reported strategy for synthesizing substituted anti-2-amino-1,3-propanediols involves the diastereoselective reductive amination of intermediate 2-oxo-1,3-propanediols. scielo.br This method establishes the desired anti relationship between the amino and hydroxyl groups. Furthermore, diastereoselectivity has been explored in cycloaddition reactions where an alkene with an allylic oxygen is used. nih.gov The resulting cycloadducts can be subsequently converted into γ-amino alcohols, demonstrating a method to control the stereochemistry which could be applied to syntheses of this compound analogs. nih.gov The stereoselective aminohydroxylation of terpene-derived carbamates has also been used to create complex 2-amino-1,3-diol structures in a highly stereoselective manner. nih.govnih.gov

Factors Influencing Stereoselectivity

Several factors are crucial in dictating the stereochemical outcome of reactions involving this compound and its precursors.

Chiral Catalysts: The choice of catalyst is fundamental for enantioselective transformations. In the three-component synthesis of propargyl amino ethers from precursors like 1-(benzyloxy)propan-2-one, the chiral catalyst pseudoephedrine was shown to be highly effective. uni-pannon.hu The interaction between the catalyst and reactants, likely through hydrogen bonding, activates the substrate and directs the approach of the nucleophile to one face of the molecule, resulting in high enantiomeric excess. uni-pannon.hu

Directing Groups: Existing functional groups within the molecule can direct the stereochemical course of a reaction. Studies on nitrile oxide cycloadditions have shown a significant anti-directing effect from an allylic oxygen substituent. nih.gov The nature of the protecting group on this oxygen also plays a key role; for example, a tert-butyldimethylsilyl (TBDMS) ether provided a higher degree of diastereoselection compared to other protecting groups. nih.gov This directing effect is critical for controlling the formation of new stereocenters relative to existing ones.

Substrate Control: The inherent stereochemistry of the starting material can influence the generation of new chiral centers. In the synthesis of pinane-based 2-amino-1,3-diols, the rigid, chiral pinane (B1207555) backbone dictates the facial selectivity of a subsequent aminohydroxylation reaction, leading to the formation of a single diastereomer. nih.govnih.gov

Reaction Type: The specific reaction mechanism is a key determinant of stereoselectivity. For instance, the diastereoselectivity in the synthesis of anti-2-amino-1,3-propanediols is established during a diastereoselective reductive amination step. scielo.br

The following table summarizes findings on how different factors influence the diastereomeric ratio in the cycloaddition reactions of nitrile oxides with derivatives of 3-buten-2-ol, a model system for understanding stereocontrol in allylic alcohols. nih.gov

| Nitrile Oxide | Alkene Protecting Group | Diastereomeric Ratio (anti:syn) |

| Benzonitrile oxide | TBDMS | 81:19 |

| Acetonitrile oxide | TBDMS | 76:24 |

| Nitrile oxide from THP-ether of 2-nitroethanol | TBDMS | 80:20 |

| Benzonitrile oxide | Benzyl | 52:48 |

Data adapted from a study on diastereoselection in nitrile oxide cycloaddition reactions. nih.gov TBDMS = tert-butyldimethylsilyl, THP = Tetrahydropyranyl.

Interactions with Reagents and Catalysts

The reactivity of this compound is defined by its interactions with a range of reagents and catalysts that target its functional groups.

Hydrogenation Catalysts: As mentioned, palladium on charcoal (Pd/C) is a standard catalyst for the hydrogenolysis of the benzyl ether group. googleapis.com It is also effective for the reduction of nitro groups in synthetic precursors. googleapis.com Care must be taken to avoid catalyst poisons. googleapis.com

Chiral Catalysts and Biocatalysts: Enantioselective synthesis often employs chiral catalysts like pseudoephedrine or enzymes. uni-pannon.hu These catalysts form transient, diastereomeric complexes with the substrate, lowering the activation energy for the formation of one enantiomer over the other. Enzymes from genera such as Rhodococcus are used for highly stereoselective ketone reductions. google.com

Organometallic and Lewis Acid Catalysts: Ruthenium catalysts have been suggested for reactions involving the alcohol functionality of similar benzyloxy propanols. researchgate.net In the synthesis of related 2-amino-1,3-diols, potassium osmate(VI) in combination with t-BuOCl was used to catalyze a stereoselective aminohydroxylation reaction. nih.gov

Protecting Group Reagents: The amine and alcohol functionalities are often protected during multi-step syntheses. The amino group can be protected with a benzyloxycarbonyl (Cbz) group, forming compounds like 1-benzyloxy-3-((benzyloxycarbonyl)amino)propan-2-ol. lookchem.com

Computational and Spectroscopic Studies

Quantum Chemical Calculations (DFT)

No published studies detailing the use of Density Functional Theory (DFT) or other quantum chemical methods to investigate 1-Amino-3-benzyloxy-propan-2-ol were found. Research in this area would be necessary to provide validated information on the following aspects:

Conformational Analysis and Energetics

Information regarding the stable conformers of this compound, their relative energies, and the potential energy surface is not available in the current body of scientific literature. Such studies would be crucial for understanding the molecule's three-dimensional structure and flexibility, which influence its physical properties and biological activity.

Molecular Orbital Theory and Reactivity Predictions

There is no available research on the molecular orbital properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals is essential for predicting the compound's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Transition State Analysis of Reactions

Computational studies on the transition states of reactions involving this compound have not been reported. This type of analysis is vital for elucidating reaction mechanisms, determining activation energies, and understanding the kinetics of its chemical transformations.

Spectroscopic Characterization (Excluding Basic Identification)

While basic spectroscopic data for identification purposes likely exist, publicly accessible research on advanced spectroscopic characterization is absent.

Advanced NMR Spectroscopic Techniques (e.g., 2D NMR, Solid-State NMR)

No studies employing advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) or solid-state NMR, for the detailed structural elucidation of this compound have been published. These techniques would provide invaluable information on proton-proton and proton-carbon correlations, as well as the compound's structure and dynamics in the solid state.

Chiroptical Spectroscopy (ECD, ORD)

There is a lack of published data on the chiroptical properties of this compound. Techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of chiral molecules and studying their stereochemical features. The application of these methods to this compound has not been documented in the literature.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bonding Analysis

The key functional groups in this compound—hydroxyl (-OH), primary amine (-NH₂), ether (C-O-C), and the phenyl ring—give rise to distinct and characteristic vibrational bands. The positions of these bands are sensitive to the local chemical environment, particularly hydrogen bonding. core.ac.ukmdpi.com

Key Vibrational Modes and Hydrogen Bonding:

O-H and N-H Stretching: The stretching vibrations of the hydroxyl and amine groups are particularly informative. In a non-associated state, the O-H stretching band would appear as a sharp peak around 3600 cm⁻¹. However, due to the presence of both donor (-OH, -NH) and acceptor (O, N) sites, this compound is expected to exhibit significant intra- and intermolecular hydrogen bonding. core.ac.uk This bonding causes the O-H and N-H stretching bands to broaden and shift to lower wavenumbers (typically in the 3400-3200 cm⁻¹ region). The broadness of these bands is indicative of the various hydrogen-bonded states present in the sample. globalresearchonline.net

C-H Stretching: The aromatic C-H stretching vibrations of the benzyl (B1604629) group are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanol backbone appear in the 3000-2850 cm⁻¹ region.

C-O Stretching: The molecule contains two types of C-O bonds: the alcohol C-O and the ether C-O. The alcohol C-O stretching vibration is expected in the 1050-1150 cm⁻¹ range. The aryl-alkyl ether linkage gives rise to two characteristic stretching bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

N-H Bending: The scissoring mode of the primary amine group (-NH₂) typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region of the FT-IR spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental spectra by predicting vibrational frequencies and aiding in the precise assignment of each band through Potential Energy Distribution (PED) analysis. nih.govijcmas.comresearchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretching | Alcohol (-OH) | 3400 - 3200 | Broad, indicating hydrogen bonding. |

| N-H Stretching | Amine (-NH₂) | 3400 - 3200 | Broad, often overlaps with O-H stretch. |

| C-H Stretching | Aromatic (Phenyl) | 3100 - 3000 | |

| C-H Stretching | Aliphatic (Propyl chain) | 3000 - 2850 | |

| N-H Bending | Amine (-NH₂) | 1650 - 1580 | Scissoring vibration. |

| C=C Stretching | Aromatic (Phenyl) | 1600 - 1450 | Multiple bands expected. |

| C-O-C Stretching | Ether | 1275 - 1200 (asymmetric) | |

| C-O Stretching | Alcohol | 1150 - 1050 |

Mass Spectrometry for Mechanistic Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, advanced MS techniques, often coupled with gas chromatography (GC-MS), can provide detailed mechanistic insights beyond simple mass determination. nih.gov The fragmentation of the molecular ion is governed by the relative stability of the resulting carbocations and neutral losses, which are dictated by the molecule's functional groups.

The presence of the amine, hydroxyl, and benzyl ether groups directs the fragmentation pathways of this compound.

Key Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation pathway for amino alcohols is the cleavage of the C-C bond adjacent (alpha) to the nitrogen or oxygen atom.

Cleavage adjacent to the amino group can lead to the formation of a stable iminium ion. For instance, cleavage between C1 and C2 would result in the loss of a CH₂(OH)CH₂OCH₂C₆H₅ radical and the formation of the [CH₂=NH₂]⁺ ion at m/z 30.

Cleavage adjacent to the hydroxyl group at C2 is also highly probable. Cleavage of the C2-C3 bond would yield a fragment containing the benzyl ether moiety, while cleavage of the C1-C2 bond would produce a stable oxonium ion or iminium ion.

Benzylic Cleavage: The bond between the benzylic carbon and the ether oxygen is prone to cleavage, leading to the formation of a very stable benzyl cation (C₇H₇⁺) at m/z 91, or a tropylium ion rearrangement. This is often a prominent peak in the mass spectra of benzyl-containing compounds. nih.govresearchgate.net The corresponding neutral loss would be the amino alcohol fragment.

Loss of Small Neutral Molecules: The molecular ion can undergo rearrangement and elimination of small, stable neutral molecules like water (H₂O) from the hydroxyl group, or ammonia (NH₃) from the amine group, leading to ions at [M-18]⁺ or [M-17]⁺, respectively.

The study of isotopically labeled derivatives can further clarify these fragmentation mechanisms. By analyzing the mass shifts in the resulting fragments, the specific atoms involved in bond cleavages and rearrangements can be identified. nih.govresearchgate.net

Table 2: Predicted Significant Mass Fragments of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 181 | [C₁₀H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol ion, resulting from cleavage and rearrangement. |

| 107 | [C₇H₇O]⁺ | Benzyloxy cation [C₆H₅CH₂O]⁺ |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |

| 74 | [H₂NCH(CH₂OH)]⁺ | Alpha-cleavage at C2-C3 bond. |

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. scispace.com While a crystal structure for this compound itself is not publicly available, analysis of closely related structures and the potential for forming derivatives and co-crystals provides significant insight into its solid-state properties. nih.gov

The formation of derivatives or co-crystals often facilitates the growth of high-quality single crystals suitable for X-ray diffraction. mendeley.com For this compound, co-crystallization with pharmaceutically acceptable acids could form salts, where the primary amine is protonated. This would fundamentally alter the intermolecular interactions, favoring strong N⁺-H···A⁻ (where A is the conjugate base of the acid) hydrogen bonds.

The crystal packing of such derivatives would be dominated by a network of hydrogen bonds involving the hydroxyl, protonated amine, and ether oxygen functionalities. For example, in the crystal structure of a similar amino alcohol derivative, 1-(Isopropylamino)-3-phenoxypropan-2-ol, the packing is stabilized by both intramolecular O-H···N and intermolecular N-H···O hydrogen bonds, forming a complex three-dimensional network. nih.gov It is highly probable that derivatives of this compound would exhibit similar hydrogen bonding motifs, such as chains or sheets, which dictate the material's physical properties.

Table 3: Illustrative Crystallographic Data from a Related Amino Alcohol Derivative (1-(Isopropylamino)-3-phenoxypropan-2-ol)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₉NO₂ |

| Crystal System | Tetragonal |

| Space Group | P-421c |

| a (Å) | 15.1162 |

| c (Å) | 10.9448 |

| V (ų) | 2500.9 |

| Z | 8 |

| Key Interactions | Intermolecular N—H···O hydrogen bonds, Intramolecular O—H···N hydrogen bonds |

Source: Data for 1-(Isopropylamino)-3-phenoxypropan-2-ol illustrates the type of structural information obtained. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the structure, properties, and interactions of molecules. These studies are particularly valuable for understanding the potential biological activity of compounds like this compound by simulating their behavior at an atomic level.

Molecular Modeling: Quantum mechanical calculations, such as DFT, can be used to determine the most stable three-dimensional conformation of the molecule. These calculations can also map the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (negative potential, e.g., around the oxygen and nitrogen atoms) and electron-poor (positive potential, e.g., around the amine and hydroxyl hydrogens) regions of the molecule. The MEP is crucial for understanding where the molecule is likely to engage in electrostatic and hydrogen-bonding interactions. mdpi.com

Furthermore, Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's chemical reactivity and charge transfer properties. mdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

In a hypothetical docking study, this compound would be placed into the active site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on the intermolecular interactions formed. Key interactions would likely include:

Hydrogen Bonds: The -OH and -NH₂ groups are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzyl group can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues in the receptor's binding pocket.

Electrostatic Interactions: The polar nature of the amino alcohol moiety can engage in electrostatic interactions with charged or polar residues.

The results of such a study would provide a detailed model of the binding pose and a quantitative estimate of the binding energy, helping to rationalize the molecule's biological activity and guide the design of more potent derivatives.

Table 4: Potential Data Generated from Molecular Modeling and Docking Studies

| Study Type | Key Parameters/Outputs | Insights Provided |

|---|---|---|

| Molecular Modeling | Optimized Geometry, MEP Surface, HOMO-LUMO Energies | Stable conformation, reactive sites, electronic properties, and chemical stability. |

| Molecular Docking | Binding Pose, Binding Affinity (Score), Intermolecular Interactions (H-bonds, hydrophobic contacts) | Preferred orientation in a protein active site, prediction of binding strength, mechanism of interaction. |

Applications As a Synthetic Intermediate and Precursor

Precursor in Medicinal Chemistry

The utility of 1-Amino-3-benzyloxy-propan-2-ol as a precursor is rooted in its identity as a chiral pool reagent. The chiral pool comprises readily available, enantiomerically pure compounds derived from natural sources, which serve as economical starting materials for the synthesis of complex chiral molecules, thereby avoiding the need for costly asymmetric synthesis or resolution steps.

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural framework is a common feature in many therapeutic agents. For instance, it is a precursor for β-amino alcohols, a class of compounds known for their therapeutic applications in treating heart disease. diva-portal.org Furthermore, its structure is integral to the synthesis of certain 15-membered macrolide antibiotics, which are crucial for treating respiratory tract infections. diva-portal.org The compound's versatility allows for its incorporation into diverse molecular architectures, leading to drugs with a range of biological activities.

The β-amino alcohol structure is the cornerstone of the pharmacological activity of beta-adrenergic blocking agents (beta-blockers), which are widely used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmia. westlake.edu.cn this compound provides the core scaffold for many of these drugs. For example, derivatives like (S)-1-(p-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol are potent beta-blockers. nih.govresearchgate.net The synthesis typically involves the reaction of the aminopropanol (B1366323) precursor with a suitable aryl epoxide or its equivalent. The renowned beta-blocker (S)-Pindolol, which possesses a (2S)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol structure, can be synthesized from precursors derived from (S)-1-Amino-3-benzyloxy-propan-2-ol, highlighting the importance of this chiral building block in accessing enantiomerically pure beta-blockers. csic.esgoogle.comnih.gov

| Compound Name | Core Structure | Therapeutic Application |

|---|---|---|

| (S)-Pindolol | (2S)-1-(Aryloxy)-3-(alkylamino)propan-2-ol | Hypertension, Angina |

| (S)-1-(p-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol | 1-(Aryloxy)-3-(alkylamino)propan-2-ol | Cardiovascular Conditions |

| Propranolol | 1-(Naphthoxy)-3-(isopropylamino)propan-2-ol | Hypertension, Cardiac Arrhythmia |

The hydroxyethylamine and aminopentanoic acid scaffolds are critical pharmacophores in a number of potent antiviral agents, particularly HIV-1 protease inhibitors. These inhibitors function by mimicking the transition state of the viral protease's natural substrate, thereby blocking viral replication. The synthesis of these complex inhibitors often relies on chiral amino alcohol precursors. For instance, the retrosynthesis of Saquinavir, a prominent HIV protease inhibitor, reveals a key fragment that is an electrophilic amino alcohol equivalent derived from L-phenylalanine. google.com Similarly, other inhibitors feature a 4-amino-3-hydroxy-5-phenylpentanoic acid backbone, which is constructed from chiral amino alcohol building blocks. researchgate.net Although direct synthesis from this compound is not always the chosen route, its structure represents a fundamental chiral synthon that can be elaborated to produce these intricate antiviral molecules.

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). There is ongoing research into small molecules that can inhibit these pumps and resensitize cancer cells to chemotherapy. Recent patent literature discloses the use of this compound as a key intermediate in the synthesis of bifunctional molecules designed to induce the degradation of proteins implicated in pathological conditions, including those related to multi-drug resistance. google.comacs.org These complex molecules link a protein-targeting moiety to a ligand for an E3 ubiquitin ligase, marking the target protein for destruction. The inclusion of this compound in the synthesis of such advanced therapeutic candidates underscores its value in cutting-edge drug development.

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a key role in regulating lipid and glucose metabolism. Agonists of PPARα are used as lipid-lowering drugs (fibrates), while PPARγ agonists are used to treat type 2 diabetes. While the stereoselective synthesis of PPAR agonists is an active area of research, and chiral precursors are often employed, the direct use of this compound in the synthesis of PPARα agonists is not extensively documented in the current literature. csic.es Syntheses of potent PPAR agonists often start from other chiral precursors, such as L-tyrosine derivatives or enzymatically resolved intermediates.

Chiral Auxiliary and Ligand Development

Role in Asymmetric Catalysis

While the direct application of this compound as a standalone chiral auxiliary is not extensively documented in publicly available research, its structural motifs are integral to the design of more complex chiral molecules used in asymmetric synthesis. Chiral amino alcohols are a well-established class of compounds that can serve as chiral auxiliaries, directing the stereochemical course of a reaction to yield an excess of one enantiomer. The inherent chirality of this compound, derived from its amino and hydroxyl groups on a propane (B168953) backbone, provides a foundational stereochemical bias.

Derivatives of this compound can be envisioned to participate in various asymmetric transformations, such as alkylation of enolates, aldol (B89426) reactions, and Diels-Alder reactions. In these scenarios, the chiral aminobenzyloxypropanol moiety would be temporarily attached to a prochiral substrate, influencing the approach of reagents to favor the formation of one stereoisomer over the other. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recovered.

Development of Chiral Ligands for Metal-Catalyzed Reactions

A more prominent application of this compound is as a precursor for the synthesis of chiral ligands for metal-catalyzed reactions. The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the construction of bidentate or multidentate ligands that can coordinate to a metal center and create a chiral environment.

Recent patent literature highlights the use of this compound in the synthesis of bifunctional molecules, particularly those containing an E3 ubiquitin ligase binding moiety. google.comgoogle.com These complex molecules often incorporate a chiral center derived from the aminopropanol backbone. While the primary application of these specific ligands is in the development of proteolysis-targeting chimeras (PROTACs) for therapeutic purposes, the underlying synthetic strategies demonstrate the utility of this compound in creating sophisticated chiral structures capable of specific molecular recognition. google.comgoogle.com

The development of such ligands is a testament to the compound's value as a chiral building block. The precise stereochemistry of the amino and hydroxyl groups is crucial for the ultimate conformation of the ligand and its ability to induce high enantioselectivity in metal-catalyzed processes.

Materials Science Applications

The functional groups present in this compound also lend themselves to applications in materials science, although this area is less explored than its role in asymmetric synthesis.

Precursor for Advanced Polymeric Materials

Theoretically, the bifunctional nature of this compound, with its primary amine and secondary alcohol, makes it a suitable monomer for the synthesis of various polymers. For instance, it could react with diisocyanates to form polyurethanes or with diacyl chlorides or dicarboxylic acids to produce polyamides or polyesters, respectively. The incorporation of the benzyloxy group could impart specific properties to the resulting polymers, such as increased thermal stability or altered solubility.

However, a review of current scientific literature does not provide specific examples of the use of this compound in the synthesis of advanced polymeric materials. This suggests that while theoretically possible, this application has not been a significant focus of research to date.

Component in Functional Materials

The most direct evidence for the use of this compound in functional materials comes from its role as a key intermediate in the synthesis of bifunctional molecules, as mentioned previously. google.comgoogle.com These molecules are designed to have specific biological functions, and the aminopropanol-derived core provides the necessary scaffold to link different functional moieties. In this context, the entire bifunctional molecule can be considered a functional material designed for a specific biological task.

The table below summarizes the key functionalities of this compound and their potential applications in the development of functional materials.

| Functional Group | Potential Application in Functional Materials |

| Primary Amine | Site for polymerization (e.g., polyamides, polyimides), attachment to surfaces or other molecules. |

| Secondary Alcohol | Site for polymerization (e.g., polyurethanes, polyesters), modification to introduce other functional groups. |

| Benzyloxy Group | Influences material properties such as thermal stability, solubility, and potential for further chemical modification. |

| Chiral Backbone | Introduction of chirality into materials for applications in enantioselective separations or as chiral stationary phases. |

While the full potential of this compound in materials science is yet to be broadly realized, its unique combination of functional groups and inherent chirality makes it a compound of interest for the future design of novel functional materials.

Stereochemistry and Chirality Research

Enantiomeric Excess Determination and Chiral Resolution

The determination of enantiomeric excess (ee) and the resolution of racemic mixtures into pure enantiomers are critical steps in the utilization of chiral compounds like 1-amino-3-benzyloxy-propan-2-ol. Various analytical techniques are employed to quantify the enantiomeric composition.

One powerful method for determining the enantiomeric excess of amino acids and their derivatives involves electrospray ionization mass spectrometry (ESI-MS). This technique can be used for simultaneous analysis without the need for chromatographic separation by forming diastereomeric complexes with a chiral selector. For instance, a quasi-racemic mixture of deuterium-labeled and unlabeled chiral copper(II) complexes can be used to form three-component complexes with the amino alcohol enantiomers, allowing for their differentiation and quantification based on the intensity of the mass spectral signals. nih.govuni.lu

The resolution of racemic 1-amino-2-propanol has been achieved by forming diastereomeric half-amides with anhydrides of optically active dicarboxylic acids, such as di-O-acetyl-(+)-tartaric acid or di-O-benzoyl-(+)-tartaric acid. researchgate.net These diastereomers, which possess different physical properties, can then be separated by fractional crystallization. Subsequently, the pure enantiomer of the amino alcohol can be recovered. A similar strategy can be applied to the resolution of racemic this compound.

Furthermore, enzymatic methods offer a highly efficient route for chiral resolution. Lipase-catalyzed enantioselective hydrolysis is a key reaction in the practical and scalable synthesis of related chiral amino alcohols. acs.org This approach can provide high enantiomeric excess and is suitable for large-scale production.

Table 1: Methods for Enantiomeric Excess Determination and Chiral Resolution

| Method | Principle | Application | Reference |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Formation of diastereomeric metal complexes with a chiral ligand, allowing for mass-based quantification of enantiomers. | Rapid and sensitive determination of enantiomeric excess in a mixture. | nih.govuni.lu |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by crystallization. | Classical and effective method for resolving racemic mixtures. | researchgate.net |

| Enzymatic Resolution | Use of a stereoselective enzyme, such as a lipase, to selectively react with one enantiomer, allowing for separation. | Green and efficient method for producing enantiomerically pure compounds. | acs.org |

Absolute Configuration Assignment

The assignment of the absolute configuration of a chiral center is fundamental to understanding its properties and interactions. For this compound, the absolute configuration, designated as either (R) or (S), is typically determined through a combination of stereoselective synthesis from a precursor of known configuration and spectroscopic or crystallographic analysis.

In the synthesis of chiral building blocks like (R)- and (S)-3-amino-2-[(benzyloxy)methyl]propan-1-ol, the absolute configuration is established from the known configuration of the starting material. acs.org For instance, starting from a commercially available achiral propanediol (B1597323) derivative, an enzymatic enantioselective reaction can introduce chirality in a predictable manner. The subsequent chemical transformations are designed to proceed without affecting the newly created stereocenter, thus ensuring the absolute configuration of the final product.

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated. While the crystal structure of this compound itself may not be readily available, the structures of its derivatives or precursors are often determined to confirm the stereochemistry during a synthetic sequence.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), can also be used to infer the absolute configuration by comparing the spectra of the unknown compound with those of authentic samples of known configuration. For example, the ¹H NMR spectrum of a related chiral compound, (S)-(-)-3-benzyloxy-1,2-propanediol, shows distinct signals that can be used for characterization. chemicalbook.com

Diastereomer Separation and Characterization

When a molecule contains more than one chiral center, diastereomers can exist. While this compound has only one stereocenter, its synthesis or its use as a reactant in the synthesis of more complex molecules often involves the formation of diastereomeric intermediates. The separation and characterization of these diastereomers are crucial for obtaining stereochemically pure products.

Diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques such as column chromatography, crystallization, or distillation. For example, in the stereoselective synthesis of unnatural α-amino acid derivatives, excellent diastereoselectivity is often achieved, and the resulting diastereomers can be separated and characterized. nih.gov

NMR spectroscopy is a powerful tool for the characterization of diastereomers. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra. High-resolution ¹H NMR can be used to determine the diastereomeric ratio (dr) of a reaction mixture by integrating the signals corresponding to each diastereomer. nih.govdocbrown.info For instance, in the nih.govnih.gov-Wittig rearrangement to produce 1,2-aminoalcohols, the syn and anti diastereomers can be distinguished and quantified by NMR. nih.gov

Table 2: Techniques for Diastereomer Separation and Characterization

| Technique | Purpose | Principle | Reference |

| Column Chromatography | Separation | Diastereomers have different affinities for the stationary phase, allowing for their separation. | nih.gov |

| Crystallization | Separation | Diastereomers have different solubilities, enabling separation by fractional crystallization. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization and Quantification | Diastereomers exhibit distinct NMR spectra, allowing for their identification and the determination of their relative amounts. | nih.govdocbrown.info |

Stereochemical Implications in Biological Interactions

The stereochemistry of a chiral molecule is often a critical determinant of its biological activity. The two enantiomers of a chiral drug, for example, can have different pharmacokinetic and pharmacodynamic profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

In the case of compounds structurally related to this compound, stereochemistry plays a pivotal role in their biological effects. For example, in a study of the antimalarial activity of 3-Br-acivicin isomers and derivatives, it was found that only the isomers with the (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This suggests that the biological target, or the transport system that allows the compound to reach its target, is highly stereoselective. The uptake of these compounds is thought to be mediated by an L-amino acid transport system, which would favor one enantiomer over the other. mdpi.com

The general class of 1,3-bis(aryloxy)propan-2-amines, which shares a structural similarity with this compound, has shown antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Although the specific stereochemical requirements for this activity were not detailed in the cited studies, it is highly probable that the enantiomers would exhibit different potencies due to stereospecific interactions with bacterial targets.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies

The synthesis of enantiomerically pure 1-Amino-3-benzyloxy-propan-2-ol is of paramount importance for its application in the synthesis of chiral drugs and other bioactive molecules. Future research is expected to focus on the development of more efficient and selective synthetic methods.

One of the most promising areas is the use of biocatalysis . The application of enzymes, such as lipases for kinetic resolution of racemic mixtures or engineered amine dehydrogenases for the asymmetric amination of a corresponding ketone precursor, offers a highly selective and environmentally benign route to the desired enantiomer. nih.govfrontiersin.org For instance, the enzymatic resolution of amino acid esters has been well-established and could be adapted for the large-scale production of chiral amino alcohols. nih.gov Research into novel enzymes with enhanced activity and stability, as well as the optimization of reaction conditions, will be crucial. A chemoenzymatic strategy, combining the strengths of both chemical and enzymatic steps, could also be a powerful approach. researchgate.net

Asymmetric synthesis will continue to be a major focus. This includes the development of new chiral catalysts and ligands for reactions such as asymmetric hydrogenation or transfer hydrogenation of aminoketones. The goal is to achieve high enantioselectivity and yield while minimizing the use of expensive or toxic reagents. jocpr.comnih.gov Furthermore, visible-light photoredox catalysis is emerging as a powerful tool for the synthesis of 1,2-amino alcohols through the decarboxylative coupling of amino acids with carbonyl compounds in aqueous media, a method that could be adapted for this specific target. rsc.org

Novel Applications in Interdisciplinary Fields

The structural motif of this compound is found in a variety of biologically active compounds, suggesting its potential for broader applications in medicinal chemistry and beyond.

As a chiral building block, it can be used in the synthesis of novel drug candidates. frontiersin.org For example, derivatives of amino alcohols have been investigated for their potential as beta-amino alcohol-based therapeutic agents for heart disease and as components of 15-membered macrolide antibiotics for treating respiratory tract infections. chemicalbook.com The synthesis of analogues of existing drugs or entirely new classes of compounds with potential activities, such as antimalarial or antibacterial agents, represents a significant research avenue. nih.gov

The unique combination of functional groups in this compound also makes it an interesting candidate for applications in materials science . For instance, it could be incorporated into polymers or other materials to introduce specific functionalities, such as chirality or sites for further chemical modification. Its ability to form hydrogen bonds and coordinate with metal ions could also be exploited in the design of new functional materials.

Advanced Computational Approaches

Computational chemistry offers powerful tools to guide and accelerate research on this compound and its derivatives.

Molecular docking studies can be employed to predict the binding of potential drug candidates derived from this amino alcohol to their biological targets. nih.gov This can help in the rational design of more potent and selective inhibitors for various enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish a correlation between the chemical structure of a series of derivatives and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, QSAR studies have been successfully applied to pyrimido-isoquinolin-quinone derivatives to improve their antibacterial activity. nih.gov

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its transition states in various reactions. researchgate.net This information can be invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes.

Sustainable Synthesis and Green Chemistry Principles

The pharmaceutical and chemical industries are increasingly focused on developing sustainable and environmentally friendly processes. reachemchemicals.comtopmostchemical.comasymchem.com The synthesis of this compound is no exception, and future research will undoubtedly emphasize the incorporation of green chemistry principles.

The use of renewable feedstocks and biocatalytic methods , as mentioned earlier, are key aspects of green synthesis. mdpi.comacs.orgnih.gov Enzymatic resolutions, for instance, are highly stereoselective and operate under mild conditions, reducing energy consumption and waste generation.

Developing atom-economical synthetic routes that maximize the incorporation of all starting materials into the final product is another important goal. This can be achieved through the use of catalytic reactions and by minimizing the use of protecting groups. jocpr.com

The replacement of hazardous and volatile organic solvents with greener alternatives, such as water or bio-based solvents, is also a critical area of research. mdpi.com The development of solvent-free reaction conditions, where possible, would be an even more sustainable approach.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical compound, while simultaneously advancing the principles of green and sustainable chemistry.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-3-benzyloxy-propan-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution reactions using benzyl-protected glycidol derivatives. For example, epoxide ring-opening with benzyl alcohol under basic conditions (e.g., KOH/EtOH) can yield intermediates, followed by amination. Reaction optimization should focus on temperature control (40–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios to minimize byproducts like dialkylated amines. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers characterize the stereochemistry of this compound, and what analytical techniques are most effective?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can resolve enantiomers. Polarimetry and X-ray crystallography are definitive for absolute configuration determination. For rapid screening, circular dichroism (CD) spectroscopy paired with computational modeling (DFT calculations) provides insights into stereoelectronic effects .

Q. What are the best practices for purifying this compound to achieve high purity suitable for pharmacological studies?

- Methodological Answer : Sequential purification steps are critical:

- Liquid-liquid extraction : Remove unreacted benzyl alcohol using dichloromethane/water partitioning.

- Crystallization : Recrystallize from ethanol/water mixtures to isolate crystalline product.

- Final polishing : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity. LC-MS/MS validation ensures absence of residual solvents or isomers .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the adrenolytic activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Measure β-adrenergic receptor binding affinity via competitive radioligand displacement (e.g., [³H]-DHA in rat cardiomyocyte membranes).

- Functional studies : Use isolated aortic rings to assess vasodilation responses.

- Stereochemical impact : Compare (R)- and (S)-enantiomers to identify structure-activity relationships (SAR). Dose-response curves (EC₅₀/IC₅₀) should be generated using nonlinear regression models .

Q. What strategies can resolve contradictions in pharmacological data between stereoisomers of aminopropanol derivatives?

- Methodological Answer :

- Enantioselective synthesis : Ensure absolute stereochemical purity via chiral auxiliaries or enzymatic resolution.

- Pharmacokinetic profiling : Compare metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) between enantiomers.

- Molecular docking : Perform in silico simulations to identify differential binding modes at target receptors. Contradictions often arise from off-target effects, which can be clarified via kinome-wide selectivity screening .

Q. What in vivo pharmacokinetic parameters should be prioritized when developing an LC-MS/MS method for this compound?

- Methodological Answer :

- Sample preparation : Plasma protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects.

- Chromatography : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% formic acid in water/acetonitrile).

- Quantification : Optimize MRM transitions for the protonated molecular ion [M+H]⁺. Validate linearity (1–1000 ng/mL), accuracy (±15%), and precision (CV <10%). Key parameters include clearance (Cl), volume of distribution (Vd), and half-life (t₁/₂) in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。